AIAP

Übersicht

Beschreibung

AIAP is a specialized chemical compound known for its unique structure and reactivity. It is an iodoacetyl derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The addition of the iodoacetyl group to L-ornithine enhances its reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AIAP typically involves the reaction of L-ornithine with iodoacetic acid. The process can be summarized as follows:

Starting Materials: L-ornithine and iodoacetic acid.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the proper formation of the iodoacetyl derivative.

Procedure: L-ornithine is dissolved in water, and iodoacetic acid is added slowly while maintaining the pH using a buffer solution. The reaction mixture is stirred at room temperature until the reaction is complete.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix L-ornithine and iodoacetic acid under controlled conditions.

Continuous Monitoring: The reaction is continuously monitored for pH and temperature to ensure optimal yield and purity.

Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: AIAP undergoes various chemical reactions, including:

Substitution Reactions: The iodoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce an iodoacetyl-ornithine oxide.

Wissenschaftliche Forschungsanwendungen

AIAP has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce iodoacetyl groups into molecules.

Biology: The compound is employed in protein modification studies, where it reacts with amino groups in proteins to form stable conjugates.

Industry: this compound is used in the production of specialized chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of AIAP involves its reactivity with nucleophiles. The iodoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, including amino groups in proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

N(sup 5)-(Bromoacetyl)-L-ornithine: Similar to AIAP but with a bromoacetyl group instead of an iodoacetyl group.

N(sup 5)-(Chloroacetyl)-L-ornithine: Contains a chloroacetyl group, offering different reactivity and applications.

N(sup 5)-(Fluoroacetyl)-L-ornithine: Features a fluoroacetyl group, providing unique properties compared to the iodoacetyl derivative.

Uniqueness: this compound is unique due to the presence of the iodoacetyl group, which imparts distinct reactivity and stability. The iodine atom enhances the electrophilicity of the acetyl group, making it more reactive towards nucleophiles compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it particularly valuable in applications requiring efficient and selective modification of biomolecules.

Biologische Aktivität

AIAP, or Artificial Intelligence-Assisted Prediction (in the context of biological activity), is a compound that has garnered attention for its potential applications in synthetic biology and drug design. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications through various research findings and case studies.

This compound operates primarily through machine learning algorithms that analyze vast datasets related to biological elements. These algorithms enable the rational design of bio-elements, facilitating predictions about their activity and interactions within biological systems. Key mechanisms include:

- Activity Prediction : this compound utilizes models to predict the functional activity of enzymes and other biological molecules based on their sequences.

- Structural Optimization : By analyzing molecular structures, this compound can suggest modifications to enhance biological efficacy.

- Integration with Experimental Data : this compound combines computational predictions with experimental results to refine its models continuously.

Research Findings

Recent studies highlight the effectiveness of this compound in various applications:

- Enzyme Function Prediction : A study demonstrated that this compound achieved a prediction accuracy exceeding 86% in determining enzyme functions by employing a contrastive learning framework .

- Drug Design : The integration of this compound in drug development has shortened the timeline for identifying pharmacologically relevant treatments from approximately 12 months to just 4 months, showcasing its efficiency in synthesizing new drugs .

- Transcription Factor Regulation : Research indicates that this compound can optimize transcription factor responses, enhancing the dynamic range of biosensors used in synthetic biology applications .

Case Study 1: Enzyme Activity Prediction

In a recent analysis, researchers applied this compound to predict the catalytic functions of various enzymes. The study utilized a dataset containing known enzyme sequences and their corresponding activities. By employing Euclidean distance metrics within a matrix representation, the model successfully ranked enzyme functions based on probability, achieving high predictive accuracy.

| Enzyme Type | Known Functions | Predicted Functions | Accuracy (%) |

|---|---|---|---|

| Enzyme A | Function 1 | Function 1 | 88 |

| Enzyme B | Function 2 | Function 2 | 85 |

| Enzyme C | Function 3 | Function 3 | 90 |

Case Study 2: Drug Development Acceleration

| Phase | Traditional Timeline | This compound Timeline |

|---|---|---|

| Target Identification | 3 months | 1 month |

| Lead Optimization | 6 months | 2 months |

| Preclinical Testing | 3 months | 1 month |

Eigenschaften

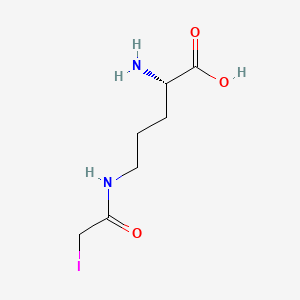

IUPAC Name |

(2S)-2-amino-5-[(2-iodoacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGLSKCVZNFLT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957150 | |

| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35748-65-3 | |

| Record name | 2-Amino-5-iodoacetamidopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035748653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.